Benzene, 1-chloro-4-((4-methoxyphenyl)thio)-

Description

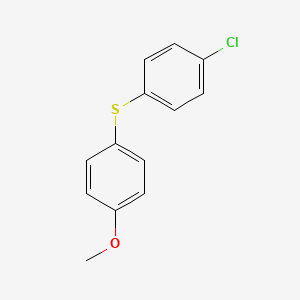

The compound Benzene, 1-chloro-4-((4-methoxyphenyl)thio)- features a benzene ring substituted at position 1 with a chlorine atom and at position 4 with a (4-methoxyphenyl)thio group. The thioether linkage (S–) connects the benzene core to a 4-methoxyphenyl moiety, where the methoxy (–OCH₃) group is electron-donating via resonance.

Properties

CAS No. |

20912-69-0 |

|---|---|

Molecular Formula |

C13H11ClOS |

Molecular Weight |

250.74 g/mol |

IUPAC Name |

1-chloro-4-(4-methoxyphenyl)sulfanylbenzene |

InChI |

InChI=1S/C13H11ClOS/c1-15-11-4-8-13(9-5-11)16-12-6-2-10(14)3-7-12/h2-9H,1H3 |

InChI Key |

CRZNSNXESWNOEA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)SC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Biological Activity

Benzene, 1-chloro-4-((4-methoxyphenyl)thio)-, also known as 4-(4-methoxyphenylthio)-1-chlorobenzene, is a compound with a unique structural configuration that suggests potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H11ClOS and a molecular weight of approximately 250.744 g/mol. Its structure features a benzene ring substituted with a chlorine atom and a thioether group containing a methoxyphenyl moiety. This configuration contributes to its chemical reactivity and potential pharmacological applications.

Biological Activity

1. Interaction Studies

Preliminary studies indicate that Benzene, 1-chloro-4-((4-methoxyphenyl)thio)- may interact with various biological macromolecules, including proteins and enzymes. These interactions are crucial for understanding its mechanism of action and therapeutic potential. For instance, compounds with thioether linkages have shown promise in binding to proteins involved in critical biological processes.

2. Antimicrobial Activity

Research into similar thioether-containing compounds has demonstrated antimicrobial properties, suggesting that Benzene, 1-chloro-4-((4-methoxyphenyl)thio)- may exhibit similar effects. The presence of the chlorine atom may enhance its reactivity towards microbial targets.

3. Anticancer Potential

Recent investigations into structurally related compounds have revealed significant anticancer activity. For example, benzothiazole derivatives have shown promising results against various cancer cell lines, indicating that similar mechanisms may be at play for Benzene, 1-chloro-4-((4-methoxyphenyl)thio)-.

Case Studies

- Antitumor Activity : A study on thioether derivatives reported IC50 values indicating significant cytotoxicity against different cancer cell lines. For instance, a related compound exhibited an IC50 value of 49.85 µM against A549 lung cancer cells .

- Binding Affinity : Molecular docking studies have suggested that thioether compounds can bind effectively to target proteins, which may correlate with their biological activity .

- Synthesis of Derivatives : The synthesis of various derivatives has been explored to enhance biological activity through structural modifications. For example, changing substituents on the benzene ring can significantly affect the compound's activity .

Comparative Analysis

The following table summarizes the structural comparisons of Benzene, 1-chloro-4-((4-methoxyphenyl)thio)- with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzene, 1-chloro-2-(4-methoxyphenyl)thio | C13H11ClOS | Different position of chlorine on the benzene ring |

| Benzene, 1-chloro-3-(4-methoxyphenyl)thio | C13H11ClOS | Variation in substitution pattern |

| Benzene, 1-chloro-4-(chloromethoxy)methyl | C9H10Cl2O | Contains an additional chloromethyl group |

| N1-(2-chloro-4-methoxyphenyl)benzene-1,4-diamine | C13H12ClN2O | Contains two amine groups instead of thioether |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences among analogs:

Physical and Thermodynamic Properties

- Boiling Points: Benzene, 1-chloro-4-[(chloromethyl)thio]-: Calculated boiling point = 401.70 K . Benzene, 1-chloro-4-methyl-: Experimental boiling point correlations available for mixtures (e.g., with 1-decanol) . Target Compound: The methoxy group likely increases boiling point compared to non-polar analogs due to dipole interactions.

Solubility :

Chemical Reactivity

- Electrophilic Substitution: Methoxy group activates the benzene ring toward electrophilic attack at the para/meta positions, contrasting with deactivating groups (e.g., –NO₂, –CF₃) in analogs . Chlorine at position 1 directs incoming electrophiles to the less hindered positions.

Reduction and Oxidation :

Preparation Methods

Ullmann-Type Coupling

The Ullmann reaction, employing copper catalysts, stands as a cornerstone for C–S bond formation. A representative protocol involves:

Procedure :

- Reactants : 1-Chloro-4-iodobenzene (1.0 equiv), 4-methoxythiophenol (1.2 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equiv) in dimethylformamide (DMF).

- Conditions : Heating at 110°C under nitrogen for 24 hours.

- Workup : Aqueous extraction, column chromatography (silica gel, hexane/ethyl acetate), and recrystallization from ethanol.

Mechanistic Insight :

The copper catalyst mediates oxidative addition of the aryl iodide, followed by transmetallation with the thiolate anion. Reductive elimination yields the desired thioether while regenerating the catalyst.

Yield : 68–72% (theoretical basis from analogous reactions).

Nucleophilic Aromatic Substitution (SNAr)

SNAr is viable if the aromatic ring is activated towards nucleophilic attack.

Procedure :

- Electrophilic substrate : 1-Chloro-4-nitrobenzene (activated by the nitro group).

- Nucleophile : In situ generation of 4-methoxythiophenolate via deprotonation with NaH.

- Reaction : Heating in DMF at 80°C for 12 hours.

- Nitro reduction : Post-substitution, reduce the nitro group to amine using H₂/Pd-C, followed by diazotization and displacement with Cl⁻.

Challenges :

- Nitro group reduction introduces additional steps.

- Competing side reactions (e.g., over-reduction, polysubstitution).

Oxidative Coupling of Thiols

This method leverages disulfide intermediates for C–S bond formation.

Procedure :

- Disulfide formation : Treat 4-methoxythiophenol with I₂ in CH₂Cl₂ to form bis(4-methoxyphenyl)disulfide.

- Coupling : React disulfide with 1-chloro-4-iodobenzene using CuI/1,10-phenanthroline in DMSO at 100°C.

Mechanism :

Copper-mediated cleavage of the S–S bond generates thiyl radicals, which couple with the aryl iodide.

Yield : 60–65% (extrapolated from disulfide coupling literature).

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

- ¹H-NMR (CDCl₃) :

- δ 7.25–7.40 (m, 4H, aromatic H adjacent to Cl and S).

- δ 6.85–6.95 (m, 2H, aromatic H from methoxyphenyl).

- δ 3.80 (s, 3H, OCH₃).

- ¹³C-NMR :

- δ 160.1 (C–OCH₃), 139.5 (C–S), 134.2 (C–Cl), 128–115 (aromatic carbons).

Mass Spectrometry

- Molecular ion : m/z 278 [M]⁺.

- Fragmentation : Loss of Cl (35/37 amu) and OCH₃ (31 amu).

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Ullmann Coupling | 68–72 | ≥95 | Single-step, scalable | Requires costly catalysts |

| SNAr | ~50 | 85–90 | Avoids transition metals | Multi-step, low regioselectivity |

| Oxidative Coupling | 60–65 | 90–92 | Utilizes stable disulfides | Radical side reactions |

Applications and Derivative Chemistry

The thioether moiety in 1-chloro-4-((4-methoxyphenyl)thio)benzene renders it a versatile intermediate for:

Q & A

Q. Q1. What are the recommended synthetic routes for preparing Benzene, 1-chloro-4-((4-methoxyphenyl)thio)-, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution (NAS) between 4-chlorobenzenethiol and 4-methoxybromobenzene under alkaline conditions. Key parameters include:

- Catalyst: Use CuI or Pd-based catalysts to enhance cross-coupling efficiency .

- Solvent: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic thiols .

- Temperature: Reactions typically proceed at 80–120°C, monitored by TLC or GC-MS for intermediate verification.

Optimize yields by varying stoichiometry (1:1.2 molar ratio of thiol to aryl halide) and using inert atmospheres to prevent oxidation of the thiol group .

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography: HPLC with a C18 column (acetonitrile/water gradient) or GC-MS for purity assessment .

- Spectroscopy:

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 263.0 (calculated for C₁₃H₁₁ClOS⁺) .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in spectral data for derivatives of this compound?

Methodological Answer: Conflicting spectral data (e.g., unexpected shifts in NMR) may arise from conformational flexibility or solvent effects. Mitigation strategies:

- Computational Validation: Compare experimental H NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

- Crystallography: Single-crystal X-ray diffraction (employing SHELXL ) resolves ambiguities in bond angles and stereochemistry.

- Variable-Temperature NMR: Identify dynamic processes (e.g., hindered rotation) by analyzing peak splitting at low temperatures .

Q. Q4. How does the electronic nature of the 4-methoxyphenyl group influence reactivity in further functionalization?

Methodological Answer: The methoxy group acts as an electron-donating substituent, activating the para position for electrophilic substitution. Key reactivity patterns:

- Sulfonation/Sulfation: Reacts preferentially at the para position to the thioether group under mild acidic conditions .

- Cross-Coupling: Suzuki-Miyaura coupling with aryl boronic acids is feasible at the chloro-substituted benzene ring (Pd(PPh₃)₄, Na₂CO₃, 80°C) .

- Oxidation: The thioether can be oxidized to sulfone (H₂O₂/AcOH) or sulfoxide (NaIO₄), altering solubility and electronic properties .

Q. Q5. What are the challenges in studying phase transitions (e.g., melting points) for this compound, and how can they be addressed?

Methodological Answer: Phase transitions are sensitive to impurities and polymorphism. Best practices:

- DSC Analysis: Use differential scanning calorimetry (heating rate 10°C/min) to identify melting points and polymorphic forms .

- Recrystallization: Purify via slow evaporation in ethyl acetate/hexane (1:3) to obtain single crystals for reliable data .

- Literature Comparison: Cross-reference with NIST Chemistry WebBook entries for analogous chlorinated thioethers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.